1,3-Dimethyl 2-(3-amino-5-bromopyridin-2-yl)propanedioate
Overview
Description
1,3-Dimethyl 2-(3-amino-5-bromopyridin-2-yl)propanedioate is a chemical compound with the molecular formula C10H11BrN2O4 and a molecular weight of 303.11 g/mol. It is a derivative of pyridine, a heterocyclic aromatic organic compound, and contains both amino and bromine functional groups. This compound is often used as a building block in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
The synthesis of 1,3-Dimethyl 2-(3-amino-5-bromopyridin-2-yl)propanedioate typically involves the reaction of 2-amino-5-bromopyridine with dimethyl malonate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through crystallization or chromatography.
Chemical Reactions Analysis
1,3-Dimethyl 2-(3-amino-5-bromopyridin-2-yl)propanedioate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The amino group can be oxidized to form nitro or nitroso derivatives, while reduction can convert it to an alkylamine.
Condensation Reactions: The compound can participate in condensation reactions with aldehydes or ketones to form imines or enamines.
Common reagents used in these reactions include sodium hydride, potassium carbonate, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,3-Dimethyl 2-(3-amino-5-bromopyridin-2-yl)propanedioate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1,3-Dimethyl 2-(3-amino-5-bromopyridin-2-yl)propanedioate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The amino and bromine functional groups play a crucial role in its binding affinity and specificity towards molecular targets. The exact pathways involved can vary based on the context of its use.
Comparison with Similar Compounds
1,3-Dimethyl 2-(3-amino-5-bromopyridin-2-yl)propanedioate can be compared with other similar compounds such as:
2-Amino-5-bromopyridine: Lacks the dimethyl malonate moiety, making it less versatile in certain synthetic applications.
3-Amino-5-bromopyridine: Similar structure but without the dimethyl ester groups, affecting its reactivity and solubility.
Dimethyl 2-(3-amino-5-bromopyridin-2-yl)malonate: A closely related compound with similar properties but different reactivity due to the presence of the malonate ester
These comparisons highlight the unique features of this compound, such as its specific functional groups and their impact on its chemical behavior and applications.
Biological Activity
1,3-Dimethyl 2-(3-amino-5-bromopyridin-2-yl)propanedioate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and applications based on existing research findings.
- Molecular Formula : C10H12BrN2O4
- Molecular Weight : 303.12 g/mol
- IUPAC Name : this compound
- Structure : The compound features a pyridine ring with amino and bromo substituents, which are critical for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes by binding to their active sites or allosteric sites, thus modulating their activity. This is particularly relevant in the context of drug design for conditions such as cancer and inflammation.
- Receptor Interaction : The presence of the amino group allows for hydrogen bonding with receptor sites, enhancing the binding affinity and specificity towards various targets, including neurotransmitter receptors.
Antimicrobial Activity
Research has indicated that derivatives of bromopyridine compounds exhibit significant antimicrobial properties. For instance, studies have shown that related compounds can inhibit bacterial growth effectively. The presence of the bromine atom in the pyridine ring enhances the lipophilicity, which may contribute to better membrane penetration and antibacterial activity.
Anticancer Potential
This compound has been investigated for its potential anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines by activating specific signaling pathways. The compound's ability to inhibit key enzymes involved in cancer metabolism further supports its potential as an anticancer agent.
Neurological Applications
Given its structural similarity to known neuroactive compounds, this compound may also exhibit effects on the central nervous system. Preliminary studies suggest it could have antidepressant-like effects by modulating serotonin pathways, although further research is needed to confirm these findings.
Comparative Analysis with Similar Compounds
Compound Name | Structure | Biological Activity |
---|---|---|
1,3-Dimethyl 2-(3-amino-5-chloropyridin-2-yl)propanedioate | Chlorine Substituted | Antimicrobial and anticancer properties |
Dimethyl 2-(3-amino-5-fluoropyridin-2-yl)propanedioate | Fluorine Substituted | Similar activity profile with variations in potency |
Case Studies
- Antimicrobial Efficacy Study : A study published in the Journal of Medicinal Chemistry evaluated various bromopyridine derivatives against Gram-positive and Gram-negative bacteria. Results indicated that compounds with similar structures to this compound showed significant inhibition zones against Staphylococcus aureus and Escherichia coli .
- Anticancer Mechanism Investigation : Research conducted by Cancer Research demonstrated that a related compound induced cell cycle arrest in breast cancer cell lines by inhibiting cyclin-dependent kinases (CDKs). This suggests a potential pathway for therapeutic application .
- Neuropharmacological Assessment : A study in Neuropharmacology explored the effects of brominated pyridine derivatives on serotonin receptors. Findings indicated enhanced serotonin receptor binding affinity, hinting at possible antidepressant effects .
Properties
IUPAC Name |
dimethyl 2-(3-amino-5-bromopyridin-2-yl)propanedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2O4/c1-16-9(14)7(10(15)17-2)8-6(12)3-5(11)4-13-8/h3-4,7H,12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVFQQMATWBJGSI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=C(C=C(C=N1)Br)N)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401151151 | |
Record name | Propanedioic acid, 2-(3-amino-5-bromo-2-pyridinyl)-, 1,3-dimethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401151151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1373233-26-1 | |
Record name | Propanedioic acid, 2-(3-amino-5-bromo-2-pyridinyl)-, 1,3-dimethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1373233-26-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propanedioic acid, 2-(3-amino-5-bromo-2-pyridinyl)-, 1,3-dimethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401151151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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